molecular formula C13H17NO4 B175524 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid CAS No. 180976-94-7

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

Cat. No. B175524
M. Wt: 251.28 g/mol
InChI Key: DATSAXPXARPPIG-UHFFFAOYSA-N
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Description

“4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . It is also a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .


Synthesis Analysis

The synthesis of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is C12H15NO4 . The molecular weight of this compound is 237.26 .


Chemical Reactions Analysis

The chemical reactions involving “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” are complex due to the multiple reactive groups present in the compound. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Application 1: Peptide Synthesis

  • Specific Scientific Field : Biochemistry, specifically peptide synthesis .
  • Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application or Experimental Procedures : The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Preparation of tert-butoxycarbonyl Derivatives of Amino Acids

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of tert-butoxycarbonyl derivatives of amino acids .
  • Methods of Application or Experimental Procedures : The compound is used in the reaction with di-tert-butyl pyrocarbonate to yield the desired product .
  • Results or Outcomes : The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .

Application 3: Preparation of Ionic Liquids

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application or Experimental Procedures : The compound is used in the preparation of Boc-AAILs. These protected AAILs are used as the starting materials in dipeptide synthesis .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 4: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
  • Methods of Application or Experimental Procedures : The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .

Application 5: Synthesis of 1,2,4-Triazoles

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of 1,2,4-triazoles .
  • Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield 1,2,4-triazoles .
  • Results or Outcomes : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

Application 6: Preparation of Non-standard Protected Amino Acid Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of non-standard protected amino acid derivatives .
  • Methods of Application or Experimental Procedures : The compound is used in the reaction with other reactants to yield non-standard protected amino acid derivatives .
  • Results or Outcomes : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATSAXPXARPPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572725
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

CAS RN

180976-94-7
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-3-methylbenzoic acid (5 g, 33.1 mmol) was reacted according to the same procedure as that used in the process for preparing N-BOC-4-aminobenzoic acid. The resulting orange-brown solid was recrystallized from ethyl acetate and hexanes to provide the desired product (4.99 g) as tan prismatic crystals: m.p. 180-182° C.; 1H NMR (CD3OD) d 1.51 (9h, s), 2.27 (3H, s), 7.66 (1H, d, J=8.1 Hz), 7.79-7.82 (2H, m), 8.32 (1H, s); 13C NMR (CD3OD) d 17.98, 28.62, 81.47, 123.12, 127.05, 129.14, 130.65, 132.99, 142.45, 155.33, 168.70; Anal. Calc. for C13H17NO4, C: 62.15, H: 6.82, N: 5.58; Found C: 62.07, H: 6.86, N: 5.46; m/z (EI) 251; HRMS Calc. for C13H17NO4, 251.1158; Found, 251.1153.
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Synthesis routes and methods II

Procedure details

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